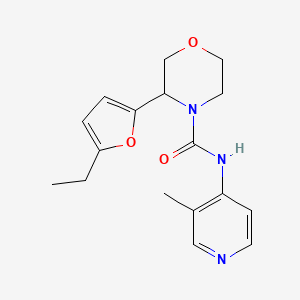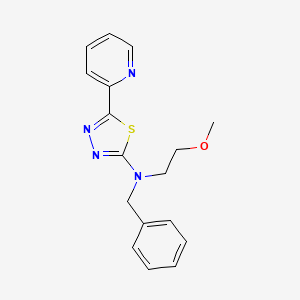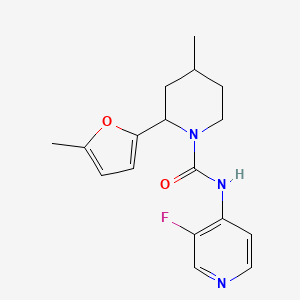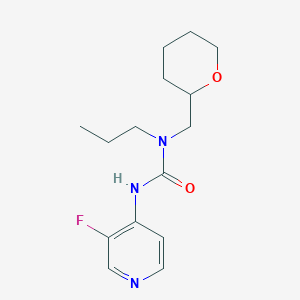![molecular formula C15H10BrClFN3O B7664212 2-bromo-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoroaniline](/img/structure/B7664212.png)
2-bromo-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoroaniline is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for various applications in biomedical research.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoroaniline involves the inhibition of a specific enzyme by binding to its active site. This enzyme is involved in the biosynthesis of a specific class of lipids, which are known to play a crucial role in various pathological conditions. By inhibiting this enzyme, the compound can reduce the levels of these lipids and thereby alleviate the symptoms of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. The compound has been shown to reduce the levels of specific lipids in various cell types and animal models. Moreover, it has been found to exhibit anti-inflammatory and anti-tumor effects in various preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 2-bromo-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoroaniline for lab experiments include its potency, selectivity, and specificity for the target enzyme. Moreover, the compound is relatively easy to synthesize and purify, making it a readily available tool for research. However, the limitations of the compound include its potential toxicity, which requires careful handling and dosing in experiments.
Direcciones Futuras
There are several future directions for the research on 2-bromo-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoroaniline. These include:
1. Investigating the potential of the compound as a therapeutic agent for various pathological conditions, including cancer, inflammation, and autoimmune diseases.
2. Developing new analogs of the compound with improved potency, selectivity, and pharmacokinetic properties.
3. Investigating the structural basis of the compound's interaction with the target enzyme, which can aid in the rational design of new inhibitors.
4. Studying the compound's mechanism of action in more detail, which can provide insights into the biology of the target enzyme and its role in disease.
Conclusion:
This compound is a promising compound for scientific research. Its potency, selectivity, and specificity for a specific enzyme make it a valuable tool for investigating various pathological conditions. Moreover, its anti-inflammatory and anti-tumor effects make it a potential therapeutic agent for these diseases. However, the compound's potential toxicity requires careful handling and dosing in experiments. Future research on the compound can provide insights into its mechanism of action, structural basis of interaction with the target enzyme, and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-bromo-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoroaniline involves the reaction of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylamine with 2-bromo-5-fluoroaniline in the presence of a suitable catalyst. The resulting compound is then purified using various chromatographic techniques to obtain the pure product.
Aplicaciones Científicas De Investigación
2-bromo-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoroaniline has been extensively studied for its potential as an inhibitor of a specific enzyme. This enzyme is involved in various pathological conditions, including cancer, inflammation, and autoimmune diseases. Therefore, the compound has been investigated as a potential therapeutic agent for these diseases.
Propiedades
IUPAC Name |
2-bromo-N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClFN3O/c16-12-6-5-11(18)7-13(12)19-8-14-20-21-15(22-14)9-1-3-10(17)4-2-9/h1-7,19H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNXDRBWUZDOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)CNC3=C(C=CC(=C3)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-(2,2-Difluoroethoxy)pyridin-3-yl]-3-(5-ethyl-3-methyl-1,2-oxazol-4-yl)urea](/img/structure/B7664141.png)
![1-[4-(4-methylphenyl)-1,4-diazepan-1-yl]-5-(2H-triazol-4-yl)pentan-1-one](/img/structure/B7664150.png)

![2-[(5-cyclobutyl-4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B7664157.png)
![2-[(2-Methylfuran-3-yl)sulfanylmethyl]-1,3-thiazole](/img/structure/B7664162.png)

![2-methyl-N-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(propan-2-ylsulfanylmethyl)aniline](/img/structure/B7664178.png)
![4-[5-[(5-Chloro-2-ethylsulfanylanilino)methyl]-1,3,4-oxadiazol-2-yl]benzonitrile](/img/structure/B7664188.png)


![N-[[2-(1-methoxyethyl)-1,3-thiazol-4-yl]methyl]-N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7664202.png)
![3-[2-[Methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]-1,3-oxazolidin-2-one](/img/structure/B7664204.png)
![7-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B7664222.png)

